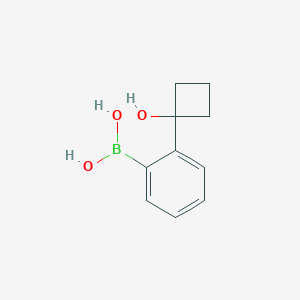![molecular formula C10H10BrNO2 B13542825 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid is an organic compound with the molecular formula C10H10BrNO2 It features a cyclopropyl group attached to a pyridine ring, which is further substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 5-bromopyridine with cyclopropylcarboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-acetic acid: Similar in structure but lacks the cyclopropyl group.
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid: Similar but with a different functional group attached to the cyclopropyl ring
Uniqueness
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid is unique due to the presence of both the bromopyridine and cyclopropyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-7-1-2-8(12-6-7)10(3-4-10)5-9(13)14/h1-2,6H,3-5H2,(H,13,14) |
InChI Key |
QZWFCSVXKLOGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
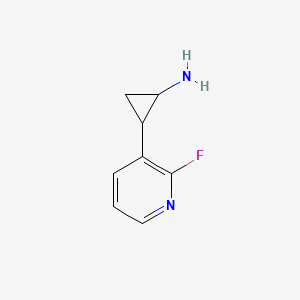


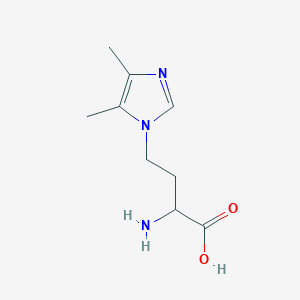
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
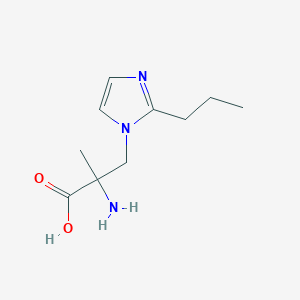

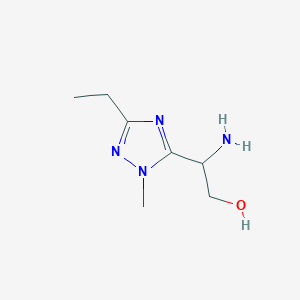
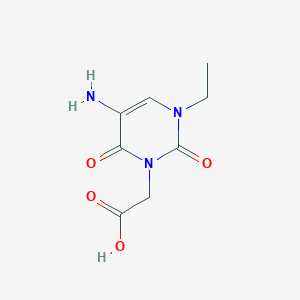

![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
